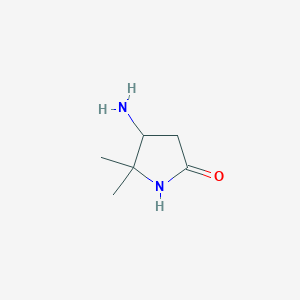

4-Amino-5,5-dimethylpyrrolidin-2-one

Description

Properties

IUPAC Name |

4-amino-5,5-dimethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-6(2)4(7)3-5(9)8-6/h4H,3,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISSLDCYZINPLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC(=O)N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Amino-5,5-dimethylpyrrolidin-2-one (commonly referred to as ADMPO) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of ADMPO, highlighting its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound includes an amino group that enhances its interaction with biological targets. The compound can be synthesized through various methods, including condensation reactions and modifications of existing pyrrolidine derivatives.

The biological activity of ADMPO is attributed to its ability to modulate enzyme activity and interact with specific receptors. The following mechanisms have been identified:

- Enzyme Modulation : ADMPO has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Its amino group facilitates binding to active sites, altering enzyme kinetics.

- Receptor Interaction : The compound may act on various receptors, influencing signaling pathways that are crucial for cell proliferation and survival.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have demonstrated that ADMPO possesses significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .

- Anticancer Properties : Preliminary investigations suggest that ADMPO can inhibit the growth of cancer cells in vitro. Its mechanism may involve the induction of apoptosis and modulation of cell cycle progression.

- Neuroprotective Effects : There are indications that ADMPO may protect neuronal cells from oxidative stress, which is relevant for neurodegenerative diseases.

Case Studies

Several case studies illustrate the potential applications of this compound:

- Antibacterial Efficacy : A study tested ADMPO against Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics . The results suggest that ADMPO could serve as a scaffold for developing new antibacterial agents.

- Cancer Cell Line Studies : In vitro assays using human cancer cell lines indicated that ADMPO inhibited cell proliferation by inducing apoptosis. The study utilized flow cytometry to assess cell cycle changes, revealing a G1 phase arrest in treated cells.

Data Table: Biological Activities of this compound

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-Amino-5,5-dimethylpyrrolidin-2-one with structurally or functionally related compounds from the provided evidence:

Key Observations

Core Heterocycle Differences: Pyrrolidinone (target compound) vs. In contrast, the steric shielding from dimethyl groups in this compound may slow enzymatic degradation. Their piperidinyl substituents may improve membrane permeability but introduce metabolic liabilities (e.g., N-dealkylation) .

Substituent Effects: Amino Groups: The 4-amino group in the target compound could enhance solubility via protonation, similar to the morpholinomethyl group in PKR-173. However, the latter’s morpholine ring may confer greater resistance to oxidative metabolism compared to a primary amine. Steric Hindrance: The 5,5-dimethyl groups in the target compound likely reduce ring puckering and protect the lactam bond from hydrolysis, contrasting with the unprotected thioester in PKR-173, which may contribute to its short t₁/₂ .

Metabolic Pathways: PKR-173 generated five metabolites, likely via sulfhydryl oxidation, morpholine ring cleavage, or triazole modification . For this compound, dimethyl groups may limit CYP450-mediated oxidation, favoring alternative pathways like glucuronidation or renal excretion.

Preparation Methods

General Synthetic Approach

The synthesis of 4-Amino-5,5-dimethylpyrrolidin-2-one generally involves:

- Formation of the pyrrolidinone ring system with 5,5-dimethyl substitution.

- Introduction of the amino group at the 4-position.

- Purification and isolation of the product.

The key challenge is the selective functionalization at the 4-position without disturbing the bicyclic lactam structure.

Reported Preparation Method via N,O-Bis(trimethylsilyl)acetamide (BSA) Mediated Reaction

A well-documented method involves the conversion of 3-(2-amino-2-methylpropyl)-5,5-dimethylpyrrolidin-2-one to 2,2,5,5-tetramethyl-1,2,3,3a,4,5-hexahydropyrrolo[2,3-b]pyrrole (a closely related bicyclic amine) using N,O-bis(trimethylsilyl)acetamide (BSA) in acetonitrile solvent. The reaction proceeds as follows:

- Dissolve the starting amino pyrrolidinone in acetonitrile.

- Add BSA slowly over 3 hours.

- Reflux the mixture for 2 days while monitoring the reaction progress by NMR.

- Upon completion, concentrate the reaction mixture under vacuum.

- Acidify with 3.0 M HCl, extract impurities with dichloromethane.

- Precipitate the product by adjusting pH with cold 5.0 M NaOH.

- Extract and dry to obtain the crude product.

- Purify by sublimation under reduced pressure to yield pure this compound derivative.

This method yields approximately 55% of the pure bicyclic amine and is suitable for preparing metal-containing chemical vapor deposition precursors.

Key reaction conditions and reagents:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting material | 3-(2-amino-2-methylpropyl)-5,5-dimethylpyrrolidin-2-one | 15 g, 81.4 mmol |

| Solvent | Acetonitrile (200 mL) | Anhydrous |

| Silylating agent | N,O-bis(trimethylsilyl)acetamide (BSA) 33.5 g, 160 mmol | Added over 3 hours |

| Temperature | Reflux for 2 days | Monitored by NMR |

| Workup | Acidification with 3.0 M HCl, extraction with CH2Cl2, pH adjustment with NaOH | Precipitation and extraction |

| Purification | Sublimation at 70 °C, 50 mTorr overnight | Removes oily impurities |

| Yield | 55% | White solid, mp 182-183 °C |

Analytical Characterization Supporting Preparation

The synthesized this compound and related intermediates are characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR and ^13C NMR spectra recorded in deuterated solvents (e.g., CDCl3, C6D6).

- Chemical shifts consistent with amino and lactam functionalities confirm structure.

- Mass Spectrometry (MS):

- Confirms molecular weight and purity.

- Elemental Analysis:

- Validates composition matching theoretical values.

- X-ray Crystallography:

- Confirms molecular geometry and bicyclic structure in purified samples.

These analytical techniques ensure the reliability and reproducibility of the synthetic methods.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-(2-amino-2-methylpropyl)-5,5-dimethylpyrrolidin-2-one | N,O-bis(trimethylsilyl)acetamide, acetonitrile, reflux 2 days | 55 | Sublimation purification; suitable for CVD precursors |

| 2 | Cyanoacetate ester, urea (for related amino-heterocycles) | Sodium metal in anhydrous alcohol, reflux 65-80 °C, 3-4 h | ~97 (for pyrimidinedione intermediate) | Green chemistry approach; avoids toxic reagents |

Q & A

Q. Table 1: Pharmacokinetic Parameters in Rats

| Parameter | Value |

|---|---|

| AUC (0–∞) | 150.8998 µg·h/mL |

| CL (Clearance) | 3.31 L/h/kg |

| Vd (Volume) | 1.45 L/kg |

| t₁/₂ | 0.32 hours |

Cross-species variation : Higher metabolic stability in primates (e.g., t₁/₂ = 1.8 hours in macaques) due to slower CYP activity .

Advanced: What metabolic pathways are identified for this compound, and how do metabolite profiles differ between in vitro and in vivo models?

Answer:

Primary Pathways :

- N-Dealkylation : Loss of methyl groups via CYP450 enzymes, forming 5-methylpyrrolidinone derivatives.

- Hydroxylation : Addition of –OH groups at the pyrrolidinone ring (C3 or C4 positions), detected via LC-MS/MS (m/z shifts +16) .

Q. In vitro vs. In vivo Discrepancies :

- In vitro microsomal assays (human liver microsomes) yield 3 major metabolites, while in vivo rat studies identify 5 metabolites, including glutathione conjugates absent in vitro. This highlights the role of phase II metabolism (e.g., GST enzymes) in vivo .

Methodological Note : Use triple-quadrupole MS with MRM (multiple reaction monitoring) to distinguish isobaric metabolites.

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Answer:

Contradictions (e.g., variable IC₅₀ values in cytotoxicity assays) arise from:

- Experimental design : Differences in cell lines (e.g., HeLa vs. HepG2) or incubation times (24 vs. 48 hours).

- Compound purity : Impurities >5% skew dose-response curves.

Q. Resolution Strategies :

Triangulation : Cross-validate results using orthogonal assays (e.g., MTT, ATP luminescence) .

Standardized protocols : Adopt OECD guidelines for cytotoxicity (e.g., fixed 72-hour exposure, 10% FBS media).

Meta-analysis : Pool data from ≥3 independent studies to identify consensus EC₅₀ ranges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.